Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- is a chemical compound with a unique structure that includes a benzamide moiety and a pyridinylidene group
Vorbereitungsmethoden
The synthesis of Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- involves several steps. The synthetic routes typically include the reaction of benzamide with a pyridine derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its effects on cellular processes. In medicine, it is investigated for its potential therapeutic applications, such as its role in the treatment of various diseases. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- can be compared with other similar compounds, such as triazolo-pyridazine derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)- lies in its specific combination of benzamide and pyridinylidene moieties, which confer distinct chemical and biological properties .
Similar compounds include:
- Triazolo-pyridazine derivatives
- Pyridine derivatives
- Benzamide derivatives
This detailed article provides an overview of Benzamide, N-(1,4,6-trimethyl-2(1H)-pyridinylidene)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
112927-88-5 |
---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
N-(1,4,6-trimethylpyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C15H16N2O/c1-11-9-12(2)17(3)14(10-11)16-15(18)13-7-5-4-6-8-13/h4-10H,1-3H3 |
InChI-Schlüssel |
YLKAXWQGZIYAQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=O)C2=CC=CC=C2)N(C(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.